2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring in this compound makes it particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide.
5-methyl-1H-pyrazole: Lacks the amino group, making it less versatile in certain applications.
3,5-dimethyl-1H-pyrazole: Contains an additional methyl group, which can affect its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both an amino group and a propanamide moiety, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-4-3-6(8)10-11(4)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12) |
InChI Key |
AEWQFOLOGBXWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)N)N |
Origin of Product |
United States |
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